N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential medicinal properties . They have been found to inhibit certain enzymes and have shown activity against various strains of bacteria .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a pyrimidine ring fused with a thiophene ring . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with enzymes or other biological targets . The exact chemical reactions this compound undergoes would depend on its specific structure and the conditions it is exposed to.Scientific Research Applications
Antifungal Activity
Research into pyrimidine derivatives, including those related to N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine, has shown promising antifungal effects. These compounds have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel pyrimidine derivatives have been extensively explored. These studies provide insights into the chemical properties and structural features of compounds similar to N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride, contributing to a better understanding of their pharmacological profiles (Jadhav et al., 2022).
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Such studies suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Kumar et al., 2017).
Anticancer Activity
The anticancer activities of thieno[2,3-d]pyrimidine derivatives have been explored, demonstrating significant effects against various human cancer cell lines. This highlights the potential of such compounds, including those structurally related to this compound, in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Corrosion Inhibition
Studies have also focused on the application of pyrimidine derivatives as corrosion inhibitors, particularly for petroleum oil well/tubing steel. These compounds show excellent corrosion mitigation properties, suggesting their utility in industrial applications (Sarkar et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . The inhibition of CDK6 can lead to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, this compound can halt cell cycle progression, leading to the suppression of cell proliferation .
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties . A compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation leads to tumor growth .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-6-12-13(15-8-16-14(12)19-9)17-10-4-3-5-11(7-10)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWRBFFJXOJLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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